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molecular formula C13H17NO2 B147142 1-(4-Methoxybenzyl)piperidin-2-one CAS No. 128773-73-9

1-(4-Methoxybenzyl)piperidin-2-one

Cat. No. B147142
M. Wt: 219.28 g/mol
InChI Key: QZXXQWFWZJWRSS-UHFFFAOYSA-N
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Patent
US08741943B2

Procedure details

A suspension of potassium hydroxide (85%, 18.6 g) and tetrabutylammonium bromide (4.88 g) in toluene (250 ml) was refluxed overnight under nitrogen atmosphere using Deenschtark device. The mixture was cooled to 80° C., to which a solution of 2-piperidone (25.0 g) and 4-methoxybenzylchloride (51.3 g) in toluene (50 ml) were added dropwise. After refluxing for 8 hours, the reaction mixture was returned to room temperature and washed with water and saturated brine. The resultant was dried with magnesium sulfate, after which the solvent was distilled off under reduced pressure, and the resulting residue was purified by silica gel column chromatography (hexane ethyl acetate=1:1) to give 1-(4-methoxybenzyl)piperidin-2-one (28.8 g) as a colorless oily material.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
4.88 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
51.3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].[NH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][C:4]1=[O:9].[CH3:10][O:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16]Cl)=[CH:14][CH:13]=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[CH3:10][O:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16][N:3]2[CH2:8][CH2:7][CH2:6][CH2:5][C:4]2=[O:9])=[CH:14][CH:13]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
4.88 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
N1C(CCCC1)=O
Name
Quantity
51.3 g
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight under nitrogen atmosphere
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
were added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
was returned to room temperature
WASH
Type
WASH
Details
washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant was dried with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
after which the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (hexane ethyl acetate=1:1)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CN2C(CCCC2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 28.8 g
YIELD: CALCULATEDPERCENTYIELD 52.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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